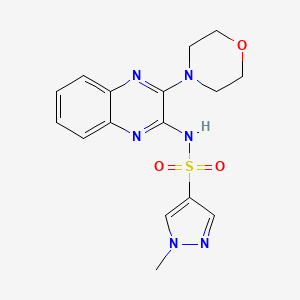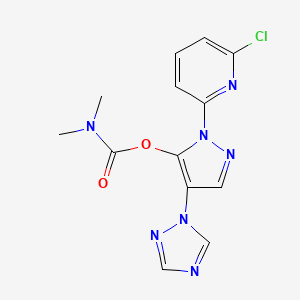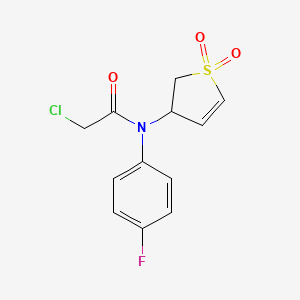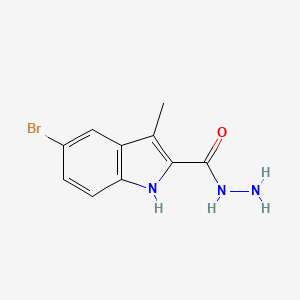
1-methyl-N-(3-morpholinoquinoxalin-2-yl)-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(3-morpholinoquinoxalin-2-yl)-1H-pyrazole-4-sulfonamide, commonly known as MPTP, is a chemical compound that has been extensively studied in the field of neuroscience due to its ability to selectively destroy dopamine-producing neurons.
Applications De Recherche Scientifique
Biological Activities of Sulfonamide Derivatives
Sulfonamides are a significant class of drugs with a wide array of pharmacological activities. They possess antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Their structure allows for a considerable range of hybrid compounds, leading to enhanced biological activities. Recent advances in designing sulfonamide hybrids emphasize their potential in drug discovery, especially for antibacterial and antitumor applications (Ghomashi et al., 2022).
Antimicrobial and Antifungal Properties
Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal potency. Certain sulfonamide compounds exhibit significant activity against various bacterial and fungal strains, showcasing their potential as potent antimicrobial agents. Their structure-activity relationship (SAR) plays a crucial role in their efficacy, with modifications leading to improved antimicrobial properties (Janakiramudu et al., 2017).
Anticancer Activity
The synthesis and biological evaluation of sulfonamide compounds, especially those incorporating pyrazole derivatives, have shown promising results in anticancer research. These compounds exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and cancer progression. The structure-activity relationships within these sulfonamide derivatives are critical for their selectivity and efficacy in cancer treatment (Penning et al., 1997).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes. These inhibitors have potential therapeutic applications in treating conditions like glaucoma, edema, and certain neurological disorders. The synthesis and characterization of these compounds, alongside their inhibition potencies against CA isoenzymes, underscore their importance in medicinal chemistry (Ozgun et al., 2019).
Antimalarial Activity
Some sulfonamide derivatives have been synthesized and evaluated for their in vitro antimalarial and antibacterial activities. These compounds have shown efficacy against Plasmodium falciparum, the causative agent of malaria, as well as various pathogenic microbes. This highlights the potential of sulfonamide-based compounds in developing new antimalarial and antimicrobial agents (Unnissa et al., 2015).
Propriétés
IUPAC Name |
1-methyl-N-(3-morpholin-4-ylquinoxalin-2-yl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3S/c1-21-11-12(10-17-21)26(23,24)20-15-16(22-6-8-25-9-7-22)19-14-5-3-2-4-13(14)18-15/h2-5,10-11H,6-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZNCOPYZVDNPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(3-morpholinoquinoxalin-2-yl)-1H-pyrazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-5-(4-(difluoromethoxy)benzylidene)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-thioxothiazolidin-4-one](/img/structure/B2659812.png)

![1-(2-(4-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2659814.png)

![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2659818.png)
![5-chloro-2-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2659820.png)
![2-[(4-Methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2659822.png)
![2-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2659824.png)





![Ethyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2659834.png)